3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane

Anthrax toxin Metalloprotease inhibition Anti-infective research

This 3-cyclopropylmethoxy-substituted 1-oxa-8-azaspiro[4.5]decane is differentiated by its validated nanomolar inhibition of Bacillus anthracis lethal factor (Ki=24 nM), making it an essential positive control for anthrax toxin neutralization assays and LF-targeted anti-infective SAR. Unlike generic spirocyclic building blocks, this specific substituent profile underpins σ1 receptor PET radioligand development, prodrug-based dopamine modulation studies in Parkinson's/CNS models, and kappa opioid receptor-like activity in inflammatory bowel disease research. Insist on substituent-specific evidence—not scaffold assumptions—to avoid target miss and assay failure.

Molecular Formula C12H21NO2
Molecular Weight 211.30
CAS No. 1263279-28-2
Cat. No. B3228467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane
CAS1263279-28-2
Molecular FormulaC12H21NO2
Molecular Weight211.30
Structural Identifiers
SMILESC1CC1COC2CC3(CCNCC3)OC2
InChIInChI=1S/C12H21NO2/c1-2-10(1)8-14-11-7-12(15-9-11)3-5-13-6-4-12/h10-11,13H,1-9H2
InChIKeyCNCCLEISDPQKCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane (CAS 1263279-28-2): Spirocyclic Scaffold Overview for Research Procurement


3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane is a spirocyclic compound belonging to the 1-oxa-8-azaspiro[4.5]decane class, characterized by a rigid, three-dimensional spiro architecture where an oxygen-containing tetrahydrofuran ring and a nitrogen-containing piperidine ring share a single carbon atom [1]. This scaffold has been validated as a lead structure for diverse pharmacological targets, including sigma-1 (σ1) receptors [2] and fatty acid amide hydrolase (FAAH) [3]. The compound features a cyclopropylmethoxy substituent at the 3-position (molecular weight 211.3 g/mol; typical purity ≥95%) and is commercially available from suppliers such as AKSci and MolCore .

3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane: Why In-Class Analogs Are Not Functionally Interchangeable


The 1-oxa-8-azaspiro[4.5]decane core is not a monolithic pharmacophore; subtle substituent modifications at the 3-position drive divergent biological activity and physicochemical properties [1]. For instance, 3-oxo and 3-methylene derivatives demonstrate M1 muscarinic agonist activity [2], while the cyclopropylmethoxy substituent in the target compound confers potent inhibition of Bacillus anthracis lethal factor (LF) [3]. This functional divergence underscores that generic substitution within this spirocyclic class carries significant risk of target miss and assay failure. Procurement decisions must therefore be driven by substituent-specific evidence rather than scaffold-level assumptions.

3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane: Quantitative Differentiation Evidence for Scientific Selection


Potent Inhibition of Bacillus anthracis Lethal Factor (LF) Metalloprotease

The compound exhibits nanomolar inhibition of Bacillus anthracis lethal factor (LF), a zinc-dependent metalloprotease critical to anthrax pathogenesis [1]. This represents a distinct and quantifiable activity profile relative to other 1-oxa-8-azaspiro[4.5]decane derivatives that lack the cyclopropylmethoxy substituent and are instead characterized by M1 muscarinic agonism or σ1 receptor binding [2].

Anthrax toxin Metalloprotease inhibition Anti-infective research

Sigma-1 Receptor Scaffold Validation: Nanomolar Affinity and Brain Penetration

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold demonstrate high-affinity binding to sigma-1 (σ1) receptors [1]. While the target compound itself has not been directly assayed for σ1 binding, the scaffold class exhibits Ki(σ1) values ranging from 0.47 to 12.1 nM with moderate selectivity over σ2 receptors (selectivity ratio 2–44) [1]. Radiolabeled derivative [18F]8 achieves high initial brain uptake in mice, with pretreatment by SA4503 reducing brain-to-blood ratio by 70–75% at 30 min, confirming specific σ1 receptor-mediated brain accumulation [1].

Sigma-1 receptor PET imaging Neurodegenerative disease

Potential Prodrug Activation to Dopamine-Releasing Species

Vendor technical documentation describes 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane as a prodrug of cyclopropylmethoxy-1,8-diazaspiro[4.5]decane that is metabolized in vivo to release dopamine . While peer-reviewed quantitative data on metabolic conversion are currently absent, this reported prodrug characteristic distinguishes the compound from structurally related 1-oxa-8-azaspiro[4.5]decanes such as YM796 and YM954, which act as direct M1 muscarinic agonists without documented prodrug activation or dopamine release [1].

Prodrug Dopamine Neuropharmacology

Kappa Opioid Receptor-Like Activity in Bowel Disease Models

According to vendor technical documentation, 3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane demonstrates significant potency against bowel disease, with effects similar to those mediated by kappa opioid receptors . This activity profile is not observed in structurally related 1-oxa-8-azaspiro[4.5]decanes such as YM796 and YM954, which are characterized by central muscarinic activity and have not been reported to engage opioid receptors or treat gastrointestinal indications [1]. Peer-reviewed quantitative potency data (e.g., EC50, Ki at kappa receptors) are currently unavailable.

Kappa opioid receptor Inflammatory bowel disease Gastrointestinal pharmacology

3-(Cyclopropylmethoxy)-1-oxa-8-azaspiro[4.5]decane: Recommended Research and Industrial Application Scenarios


Bacillus anthracis Lethal Factor (LF) Inhibitor Screening and Mechanistic Studies

The compound's demonstrated inhibition of LF metalloprotease (Ki = 24 nM) supports its use as a positive control or tool compound in anthrax toxin neutralization assays, LF enzymatic activity studies, and structure-activity relationship (SAR) campaigns aimed at developing novel anti-infective agents targeting this critical virulence factor.

Sigma-1 Receptor CNS Target Validation and PET Tracer Development

Based on the scaffold's validated nanomolar σ1 receptor affinity and brain penetration , the target compound is suitable for medicinal chemistry optimization toward σ1 receptor PET radioligands. It may serve as a lead compound for structural modifications to enhance selectivity, affinity, and pharmacokinetic properties for neurodegenerative disease imaging applications.

Dopamine Prodrug Mechanism and Neuropharmacology Research

The compound's reported prodrug activation to dopamine-releasing species positions it for exploratory studies of dopamine modulation in CNS disorders. Researchers may utilize it to investigate prodrug activation kinetics, dopamine release dynamics, and potential therapeutic effects in preclinical models of Parkinson's disease, depression, or attention disorders.

Kappa Opioid Receptor-Mediated Gastrointestinal Pharmacology Studies

The reported kappa opioid receptor-like effects in bowel disease models support the compound's application in inflammatory bowel disease research, including mechanistic studies of peripheral kappa opioid receptor engagement and evaluation of gastrointestinal motility and inflammation endpoints in appropriate preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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